
Latanoprost methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Latanoprost methyl ester is a synthetic prostaglandin analog used primarily in the treatment of glaucoma and ocular hypertension. It is a prodrug that is converted into its active form, latanoprost acid, upon hydrolysis. This compound is known for its ability to reduce intraocular pressure by increasing the outflow of aqueous humor from the eye.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of latanoprost methyl ester involves multiple steps, starting from prostaglandin F2α. One common method includes the esterification of prostaglandin F2α with methanol in the presence of an acid catalyst. This reaction typically occurs under mild conditions, such as room temperature, to prevent degradation of the sensitive prostaglandin structure .
Industrial Production Methods
Industrial production of this compound often employs advanced techniques such as organocatalysis. For instance, a key step involves the use of an organocatalytic aldol reaction to convert succinaldehyde into a bicyclic enal intermediate, which is then further transformed into this compound .
Chemical Reactions Analysis
Types of Reactions
Latanoprost methyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester group is hydrolyzed to form the active latanoprost acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.
Common Reagents and Conditions
Hydrolysis: Typically performed using water or aqueous solutions under acidic or basic conditions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products
Hydrolysis: Produces latanoprost acid.
Oxidation: Can yield various oxidized derivatives depending on the specific conditions.
Reduction: Results in reduced forms of the compound with additional hydroxyl groups.
Scientific Research Applications
Latanoprost methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying ester hydrolysis and prostaglandin analog synthesis.
Biology: Investigated for its effects on cellular signaling pathways and gene expression.
Medicine: Primarily used in the development of treatments for glaucoma and ocular hypertension.
Industry: Employed in the formulation of ophthalmic solutions and ocular implants for sustained drug delivery.
Mechanism of Action
Latanoprost methyl ester is a prodrug that is hydrolyzed by esterases in the eye to produce the active latanoprost acid. The active form acts as a selective FP receptor agonist, increasing the outflow of aqueous humor through the uveoscleral pathway. This reduction in intraocular pressure helps manage conditions like glaucoma and ocular hypertension .
Comparison with Similar Compounds
Similar Compounds
Bimatoprost: Another prostaglandin analog used for glaucoma treatment. It has a similar mechanism of action but differs in its chemical structure and potency.
Travoprost: Similar to latanoprost, it is used to reduce intraocular pressure but has different pharmacokinetic properties.
Tafluprost: Known for its preservative-free formulation, making it suitable for patients with sensitivities.
Uniqueness
Latanoprost methyl ester is unique due to its high efficacy in reducing intraocular pressure and its relatively mild side effect profile. Its prodrug nature allows for targeted activation within the eye, minimizing systemic exposure and potential side effects .
Properties
CAS No. |
913258-31-8 |
|---|---|
Molecular Formula |
C24H36O5 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C24H36O5/c1-29-24(28)12-8-3-2-7-11-20-21(23(27)17-22(20)26)16-15-19(25)14-13-18-9-5-4-6-10-18/h2,4-7,9-10,19-23,25-27H,3,8,11-17H2,1H3/b7-2-/t19-,20+,21+,22-,23+/m0/s1 |
InChI Key |
KSRNMZVGEYUNEO-JNAAKWLTSA-N |
Isomeric SMILES |
COC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1CC[C@H](CCC2=CC=CC=C2)O)O)O |
Canonical SMILES |
COC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


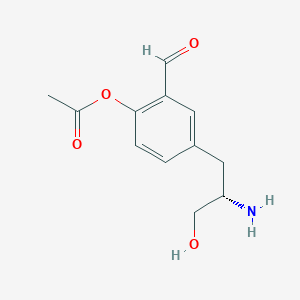

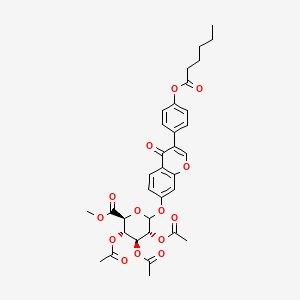
![dipotassium;(2S,3S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(sulfonatomethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B13405951.png)
![(8R,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13405957.png)
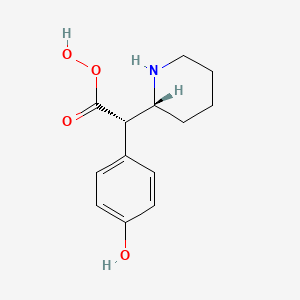
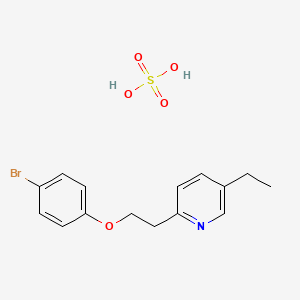
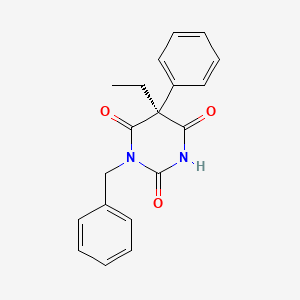
![4-[4,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]-N,N-diethylaniline](/img/structure/B13405969.png)
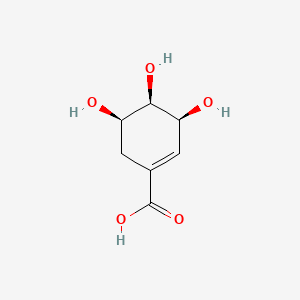
![Ethanone, 1-[4-(diethylamino)phenyl]-2-phenyl-](/img/structure/B13405976.png)
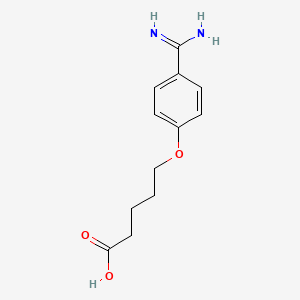
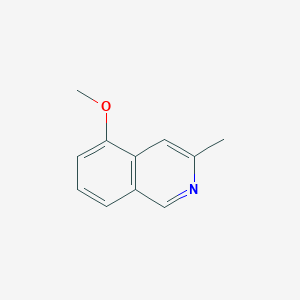
![(2-Fluoro-benzyl)-[4-(1H-pyrrolo[2,3-b]pyridin-4-yl)-benzyl]-amine](/img/structure/B13406009.png)
